Methyl 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoate
Overview
Description
Methyl 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoate is a chemical compound with a complex structure that includes a benzisothiazole ring
Mechanism of Action
Target of Action
Methyl 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoate, also known as methyl 3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoate, primarily targets microorganisms such as fungi, bacteria, and algae . These microorganisms are responsible for the spoilage, fermentation, curdling, and odor of organic products .
Mode of Action
The compound interacts with these microorganisms, inhibiting their growth and proliferation .
Biochemical Pathways
The affected biochemical pathways are those essential for the survival and proliferation of the targeted microorganisms . The compound’s action can disrupt these pathways, leading to downstream effects such as the prevention of spoilage and fermentation in organic products .
Pharmacokinetics
Given its use as an industrial antimicrobial and preservative, it is likely that the compound is designed to remain stable and active in the environment of the products it is used in .
Result of Action
The result of the compound’s action is the prevention of spoilage, fermentation, curdling, and odor in organic products . This is achieved by inhibiting the growth and proliferation of spoilage-causing microorganisms .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the compound is widely used in products such as latex products, water-soluble resins, paints, acrylic acid, polymers, photographic washes, paper, ink, leather, and lubricating oil . The specific environment of each of these products can affect the compound’s action. The compound is designed to be effective in a wide range of environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of methyl 3-bromopropanoate with 1,2-benzisothiazol-3-one 1,1-dioxide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic
Properties
IUPAC Name |
methyl 3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5S/c1-17-10(13)6-7-12-11(14)8-4-2-3-5-9(8)18(12,15)16/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYMMNCRSWJVPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C(=O)C2=CC=CC=C2S1(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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